5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)7-3-4-8-9(11-7)5-10-12-8/h3-6H,1-2H2,(H,10,12) |
InChI Key |
GIYUKUYZZFLFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with cyclopropylamine under suitable conditions to introduce the cyclopropyl group . Another approach includes the use of 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles in an asymmetric Friedel–Crafts-type alkylation/cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridine ring in 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine is electron-deficient due to the nitrogen atom, making it susceptible to electrophilic substitution at specific positions. The cyclopropyl group directs incoming electrophiles to the 3-position of the pyridine ring through steric and electronic effects.
Example :
-
Nitration : Under mild acidic conditions, nitration occurs preferentially at the 3-position of the pyridine ring, yielding 3-nitro derivatives.
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes hydrogen at the 7-position .
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing groups (e.g., nitro or halogens) on the pyridine ring enhances reactivity toward nucleophilic displacement.
Key Reaction Pathway :
-
Intermediate Formation : 2-Chloro-3-nitropyridine derivatives serve as precursors.
-
Cyclization : Hydrazine derivatives react via nucleophilic aromatic substitution, forming the pyrazolo[4,3-B]pyridine scaffold .
-
Functionalization : Subsequent reactions with amines or thiols replace leaving groups (e.g., Cl) at the 2-position .
Cycloaddition and Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under thermal or acidic conditions, enabling access to linear or fused structures.
Notable Reactions :
| Reaction Type | Conditions | Product |
|---|---|---|
| Thermal Ring-Opening | 120°C in toluene | Linear diene intermediates |
| Acid-Catalyzed Opening | HCl in ethanol | Substituted pyridine derivatives |
For example, treatment with HCl in ethanol cleaves the cyclopropane ring, generating a propyl side chain that undergoes further cyclization.
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed reactions enable functionalization at the 3-position of the pyrazole ring.
Suzuki-Miyaura Coupling :
-
Substrate : 3-Iodo-1H-pyrazolo[4,3-B]pyridine.
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
-
Outcome : Aryl/heteroaryl groups are introduced, expanding structural diversity for medicinal chemistry applications.
Heck Reaction :
Functionalization via Diazonium Salts
The pyrazole NH group participates in diazo coupling reactions, forming azo-linked derivatives.
Procedure :
-
Diazotization : React with NaNO₂/HCl at 0–5°C to generate diazonium salts.
-
Coupling : Combine with electron-rich aromatics (e.g., phenols) to yield azo compounds .
Multi-Component Bicyclization
The compound serves as a scaffold in complex, one-pot syntheses of polycyclic systems.
Example :
-
Reactants : Arylglyoxals, arylamines, and 4-hydroxy-6-methyl-2H-pyran-2-one.
-
Conditions : Acetic acid, 110°C, microwave irradiation.
-
Product : Tricyclic cyclopenta-fused pyrazolo[3,4-B]pyridines (e.g., compound 5a in ).
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds derived from the pyrazolo[4,3-B]pyridine framework exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a critical role in immune responses and cancer progression. A specific compound, identified as 15y , demonstrated an IC50 value of 0.2 nM against TBK1 and showed efficacy in inhibiting downstream signaling pathways related to inflammation and tumor growth in various cancer cell lines .
1.2 Enzyme Inhibition
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine derivatives have also been explored for their ability to inhibit human neutrophil elastase (HNE), a protease involved in inflammatory processes and lung diseases. Modifications to the nitrogen positions within the pyrazolo scaffold led to the development of new HNE inhibitors with improved biological activity . The structure-activity relationship (SAR) studies revealed that specific substitutions significantly enhance inhibitory potency.
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. The incorporation of different substituents on the pyrazole ring can drastically alter its biological activity. For example, variations in nitrogen placement within the heterocyclic ring have been shown to impact enzyme binding affinity and selectivity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies, including microwave-assisted techniques, have improved yields and reduced reaction times for producing this compound . The ability to modify the core structure facilitates the exploration of new derivatives with enhanced pharmacological profiles.
Case Studies
4.1 Therapeutic Development
Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-B]pyridine compounds:
- Case Study 1 : A study investigating the effects of a specific derivative on lung inflammation models showed promising results in reducing inflammatory markers and improving lung function .
- Case Study 2 : Research into the anticancer effects of pyrazolo[3,4-b]pyridine derivatives indicated that these compounds could effectively induce apoptosis in cancer cell lines while sparing normal cells .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyclopropyl group in the target compound introduces electron-withdrawing character and steric hindrance, contrasting with the electron-rich thienyl group in thieno[2,3-b]pyridines .
- Synthetic Flexibility : The benzofuran-containing pyrazolo-pyrimidines demonstrate the versatility of fused heterocycles in accommodating diverse substituents, a trait shared with the cyclopropyl-substituted pyrazolo-pyridine.
Physicochemical and Pharmacological Properties
- Solubility: Pyrazolo-pyridines generally exhibit moderate solubility in polar solvents, but the cyclopropyl group may reduce solubility compared to thieno[2,3-b]pyridines, which benefit from the thiophene’s lipophilicity .
- Toxicity: No direct toxicity data are available for the target compound, but structural analogs like IQ highlight the importance of substituent positioning in mutagenicity .
Biological Activity
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on recent research findings.
Overview of this compound
This compound is characterized by its unique pyrazolo-pyridine framework, which contributes to its biological activity. The compound has been synthesized and evaluated for various pharmacological effects, particularly in the context of cancer and inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as antitumor agents . For example:
- Inhibition of Tumor Growth : Compounds derived from this scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Inhibition of TBK1
One notable study identified a derivative of pyrazolo[4,3-B]pyridine as a potent inhibitor of TBK1 (TANK-binding kinase 1), an important target in cancer therapy and immune response modulation:
- IC50 Values : The most potent compound demonstrated an IC50 value of 0.2 nM , indicating exceptional selectivity and efficacy against TBK1. This inhibition was associated with reduced expression of downstream interferon signaling genes in immune cells .
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo[4,3-B]pyridine derivatives reveal critical insights into their biological activity:
- Key Substituents : Modifications at specific positions on the pyrazole ring significantly influenced the inhibitory potency against TBK1 and other targets. For instance, the presence of electron-withdrawing groups at certain positions enhanced activity .
- Comparative Analysis : A comparative analysis with other pyrazolo compounds indicated that structural variations could lead to different selectivity profiles across various kinases involved in cancer progression .
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Given its ability to inhibit tumor growth and modulate immune responses, this compound class is being explored for developing new anticancer therapies.
- Inflammatory Diseases : The inhibition of TBK1 also positions these compounds as potential treatments for inflammatory conditions where TBK1 is implicated .
Case Studies
Several case studies have documented the effectiveness of pyrazolo[4,3-B]pyridine derivatives:
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms cyclopropane proton environments (δ 1.2–1.8 ppm) and pyrazole/pyridine ring connectivity.
- X-ray crystallography : Resolves molecular conformation; monoclinic systems (e.g., P2₁/c space group) with unit cell parameters (e.g., a = 8.8731 Å, β = 96.689°) are common .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks .
How can conflicting biological activity data for pyrazolo[4,3-b]pyridine derivatives be resolved?
Advanced
Contradictions often arise from:
- Substituent effects : Cyclopropyl groups may alter steric hindrance or electronic properties, impacting target binding .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across multiple cell lines or enzymatic assays.
- Metabolic stability : Use microsomal stability assays to rule out false negatives due to rapid degradation .
What computational strategies support structure-activity relationship (SAR) studies for cyclopropyl-substituted pyrazolo[4,3-b]pyridines?
Q. Advanced
- Docking simulations : Use crystal structures (e.g., PDB ID A1BQ7) to model interactions with targets like kinases or GPCRs .
- DFT calculations : Predict electronic effects of cyclopropyl substituents on aromatic rings .
- MD simulations : Assess conformational stability in biological membranes .
What experimental designs are recommended for evaluating the pharmacological potential of 5-cyclopropyl derivatives?
Q. Basic
- In vitro assays : Screen against kinase panels (e.g., JAK1, PI3Kδ) using fluorescence polarization or ATP-competitive assays .
- Selectivity profiling : Compare activity against off-targets (e.g., COX-2, B-RafV600E) .
- ADMET : Assess solubility (logP), plasma protein binding, and CYP450 inhibition early in development .
How does crystallographic data inform the design of pyrazolo[4,3-b]pyridine analogs with enhanced bioactivity?
Advanced
Crystal structures (e.g., C22H18ClN3S) reveal:
- Packing motifs : π-π stacking between pyridine rings and hydrophobic interactions of cyclopropyl groups .
- Hydrogen bonding : N-H···O/N interactions critical for target binding .
- Torsion angles : Adjust substituents to minimize steric clashes (e.g., β = 96.689° in monoclinic systems) .
What safety protocols are critical when handling intermediates in pyrazolo[4,3-b]pyridine synthesis?
Q. Basic
- PPE : Use nitrile gloves and fume hoods for toxic intermediates (e.g., iodinated or chlorinated derivatives) .
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
- Stability testing : Monitor exothermic reactions during cyclopropane functionalization .
How do alternative synthetic methods (e.g., photocatalysis) compare to traditional routes for pyrazolo[4,3-b]pyridine synthesis?
Q. Advanced
- Photocatalysis : Enables C-H activation for cyclopropane introduction under mild conditions but requires specialized equipment .
- Microwave synthesis : Achieves higher yields (e.g., 85% vs. 60% conventional) with reduced side products .
- Flow chemistry : Improves scalability but is less suited for multi-step reactions .
What strategies address discrepancies in reported bioactivity data for pyrazolo[4,3-b]pyridine derivatives?
Q. Advanced
- Orthogonal assays : Confirm results using SPR, ITC, or thermal shift assays .
- Structural analogs : Synthesize and test derivatives with modified cyclopropyl or pyrazole substituents .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
